molecular formula C7H5FN2 B13909507 4-Fluoropyrazolo[1,5-A]pyridine

4-Fluoropyrazolo[1,5-A]pyridine

Cat. No.: B13909507
M. Wt: 136.13 g/mol
InChI Key: XLXIJJFDGJAOPX-UHFFFAOYSA-N
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Description

4-Fluoropyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrazolo[1,5-A]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropyrazolo[1,5-A]pyridine typically involves the fluorination of pyrazolo[1,5-A]pyridine derivatives. One common method is the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates using Selectfluor as the fluorinating reagent. The reaction is carried out in anhydrous acetonitrile (MeCN) with the addition of 1.2 equivalents of Selectfluor. The reaction mixture is then evaporated in the presence of silica gel and purified by column chromatography on silica gel to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Fluoropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrazolo[1,5-A]pyridine ring system can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Selectfluor: Used for fluorination reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated pyrazolo[1,5-A]pyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 4-Fluoropyrazolo[1,5-A]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit phosphodiesterases (PDEs) and kinases by binding to their active sites, thereby modulating their activity and downstream signaling pathways . The compound’s fluorine atom enhances its binding affinity and metabolic stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoropyrazolo[1,5-A]pyridine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

4-fluoropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5FN2/c8-6-2-1-5-10-7(6)3-4-9-10/h1-5H

InChI Key

XLXIJJFDGJAOPX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)F

Origin of Product

United States

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